3-Oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid
Description
3-Oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid (CAS 914637-60-8) is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₅N₃O₂ and a molecular weight of 175.15 g/mol . Its structure features a fused pyrido-pyrazine core with a carboxylic acid group at position 2 and a ketone at position 2.
Properties
IUPAC Name |
3-oxo-4H-pyrido[2,3-b]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-7-5(8(13)14)10-4-2-1-3-9-6(4)11-7/h1-3H,(H,13,14)(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDMSGUWTREZFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=N2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
Analysis of Preparation Methods
| Aspect | Cyclization/Oxidation Route (Patent EP0004279A1) | Stock Solution Preparation (GlpBio) |
|---|---|---|
| Type | Synthetic chemical process | Solution preparation for research use |
| Starting Materials | Pyridine or pyrazine derivatives | Pure compound |
| Key Steps | Cyclization, oxidation, carboxylation | Dissolution, solubilization techniques |
| Solvents Used | Aprotic solvents (DMF, 1,4-dioxane), bases (triethylamine) | DMSO, PEG300, Tween 80, water, corn oil (for formulations) |
| Temperature Conditions | Reflux, controlled cooling | Room temperature to 37°C (for solubilization) |
| Scalability | Suitable for scale-up in industrial synthesis | Not applicable (post-synthesis handling) |
| Purity Considerations | Controlled reaction conditions for high purity | Storage and handling to maintain compound integrity |
Table 2: Comparative analysis of preparation and handling methods for this compound.
Research Findings and Considerations
- The patent-based synthetic method provides a robust framework for preparing the bicyclic core with functional groups intact, suitable for further medicinal chemistry modifications.
- The use of specific solvents and bases is critical to achieve high yields and purity.
- Post-synthesis, the compound's solubility challenges require careful handling, with recommended solvents and temperature controls to prepare stable stock solutions.
- No direct references to alternative synthetic routes such as enzymatic or green chemistry methods were found, indicating the current reliance on classical organic synthesis techniques.
- The compound is primarily used for research purposes, with no indication of human therapeutic use, emphasizing the importance of purity and reproducibility in preparation.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-b]pyrazine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
3-Oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido[2,3-b]pyrazine Derivatives
8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
- Molecular Formula : C₇H₄ClN₃O₂
- Key Features: Chlorine substitution at position 8 and a dione group (2,3-dione) enhance its inhibitory activity against D-amino acid oxidase (DAAO), making it a potent analgesic. It exhibits an IC₅₀ of 0.019 µM for DAAO inhibition, surpassing the parent compound in efficacy .
- Applications : Effective in reducing chronic pain and morphine tolerance in preclinical models .
Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate
- Molecular Formula : C₁₀H₉N₃O₃
- This modification is critical for central nervous system-targeted therapies .
8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
- Molecular Formula : C₈H₇N₃O₂
- Key Features: A methyl group at position 8 improves metabolic stability compared to non-methylated analogs.
Heterocyclic Analogues with Different Cores
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic Acid
- Molecular Formula : C₈H₈N₂O₃
- Key Features : Replacing the pyrazine ring with an oxazine introduces an oxygen atom, altering electronic properties and hydrogen-bonding capacity. This compound is studied for its antimicrobial activity but shows reduced kinase affinity compared to pyrido-pyrazines .
3-Oxo-3,4-dihydroquinoxaline-2-carbonyl-ureas
- Molecular Formula : Varies (e.g., C₁₃H₁₂N₄O₃)
- Key Features: The quinoxaline core, while structurally similar, exhibits distinct pharmacological profiles. These derivatives are synthesized via ball milling, achieving 90% yields, and are potent antibacterial agents .
Kinase-Targeted Derivatives
CCT239065 (1t)
- Structure : Incorporates a 3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy group linked to a urea moiety.
- Activity : Inhibits V600EBRAF kinase with an IC₅₀ of 0.019 µM, demonstrating high selectivity for oncogenic BRAF mutants. The bulky tert-butyl and aryl groups enhance target binding .
CCT196969
- Structure : Features a fluoro-substituted phenyl group and a pyrido-pyrazine core.
- Activity: Shows improved blood-brain barrier penetration (Kp,uu = 0.5) compared to CCT239065, making it suitable for treating melanoma brain metastases .
Structural and Pharmacological Data Table
Key Findings and Implications
- Structural Flexibility : Substitutions at positions 3 (keto group), 8 (chlorine, methyl), and the carboxylic acid/ester moiety significantly alter bioactivity. For example, chlorine enhances DAAO inhibition, while ester groups improve pharmacokinetics .
- Kinase Selectivity : Bulky substituents (e.g., tert-butyl in CCT239065) and urea linkages are critical for selective BRAF inhibition, highlighting the importance of steric and electronic tuning .
- Synthetic Methods: Ball milling and cascade reactions enable efficient synthesis of quinoxaline analogs, whereas acid-catalyzed esterification is preferred for pyrido-pyrazine derivatives .
Biological Activity
3-Oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrazine ring structure with a carboxylic acid group. Its IUPAC name is 3-oxo-3,4-dihydro-2-pyrazinecarboxylic acid. The compound's structure contributes to its biological activity, particularly in inhibiting various cellular processes related to cancer proliferation.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment. The following sections detail specific findings related to its anticancer properties.
Anticancer Activity
-
Mechanism of Action :
- The compound has been shown to inhibit receptor tyrosine kinase (RTK) activity and RAF (e.g., BRAF) signaling pathways, which are crucial in the regulation of cell proliferation and survival in various cancers .
- In vitro studies demonstrate that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
- Cell Line Studies :
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| A549 | 0.83 ± 0.07 | RTK inhibition |
| MCF-7 | 0.15 ± 0.08 | Apoptosis induction |
| HeLa | 2.85 ± 0.74 | Caspase activation |
Case Studies
Several case studies have documented the effects of this compound on different cancer types:
- Colorectal Cancer : A study reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of colorectal cancer.
- Melanoma : Another investigation highlighted its effectiveness against melanoma cells by demonstrating a decrease in cell viability and induction of apoptosis through mitochondrial pathways.
Additional Biological Activities
Beyond anticancer effects, this compound may also exhibit:
- Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation markers in vitro.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
Q & A
Basic: What synthetic routes are recommended for preparing 3-Oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid, and how can reaction yields be optimized?
Methodological Answer:
A common approach involves cyclization reactions of pyrazine precursors with appropriate carbonylating agents. For example, General Procedure F1 (amide formation) from uses coupling reagents like EDCI·HCl and HOBt in anhydrous DMF with DIPEA as a base, achieving yields up to 94% under mild heating (60°C). Optimization strategies include:
- Reagent stoichiometry: Maintain a 2:1 molar ratio of carboxylic acid to amine precursors to drive the reaction to completion .
- Purification: Column chromatography or recrystallization (e.g., using Et2O/petroleum ether) improves purity to >95% .
- Monitoring: TLC or HPLC ensures intermediate stability and reaction progress .
Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?
Methodological Answer:
Discrepancies in NMR data (e.g., δ 11.88 ppm for NH protons in vs. δ 12.43 ppm in similar derivatives) may arise from solvent effects, tautomerism, or impurities. To address this:
- Standardize conditions: Acquire NMR spectra in DMSO-<i>d</i>6 or CDCl3 at consistent concentrations and temperatures .
- Validate purity: Use HPLC (e.g., 97.34% purity in ) to rule out impurities affecting spectral resolution .
- Cross-reference databases: Compare with DSSTox or FDA GSRS entries for validated reference standards .
Basic: What analytical techniques are critical for characterizing this compound’s physicochemical properties?
Methodological Answer:
- Mass spectrometry (MS): ESIMS (e.g., m/z 311.1 in ) confirms molecular weight and fragmentation patterns.
- NMR spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR resolve structural features like aromatic protons (δ 7.57–8.69 ppm) and methyl groups (δ 2.56 ppm) .
- Thermal analysis: Determine melting points (e.g., 321.8°C in ) and degradation thresholds via DSC/TGA .
Advanced: How can researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability testing: Expose the compound to pH 1–13 buffers at 40–60°C for 1–4 weeks, monitoring degradation via HPLC .
- Identify degradants: LC-MS/MS detects oxidative byproducts (e.g., N-oxide formation, as in ) or hydrolyzed derivatives .
- Kinetic modeling: Use Arrhenius equations to predict shelf-life under standard storage conditions .
Basic: What structural analogs of this compound have documented biological activity, and how can SAR studies be structured?
Methodological Answer:
Pyrrolopyrazine derivatives (e.g., in ) show antimicrobial and kinase inhibitory activity. For SAR:
- Core modifications: Introduce substituents at the pyrido[2,3-b]pyrazine core (e.g., methyl, fluoro groups) to assess impact on target binding .
- Bioassay design: Test analogs in enzyme inhibition assays (IC50) or cell-based models (e.g., MIC for antimicrobial activity) .
- Computational modeling: Use docking studies to correlate substituent effects with binding affinity .
Advanced: How can researchers address low solubility in aqueous media during in vitro bioactivity assays?
Methodological Answer:
- Co-solvent systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug strategies: Synthesize ester or amide derivatives (e.g., ethyl ester in ) for improved membrane permeability .
- Micellar encapsulation: Employ phospholipid-bile salt mixtures (e.g., Lipoid E + sodium deoxycholate) to mimic physiological solubilization .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF, EDCI) .
- Emergency protocols: In case of inhalation, move to fresh air and consult a physician immediately; provide SDS documentation (e.g., ) .
Advanced: What strategies can mitigate batch-to-batch variability in synthetic yields and purity?
Methodological Answer:
- Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time .
- Design of experiments (DoE): Use factorial designs to optimize variables like temperature, solvent polarity, and catalyst loading .
- Quality control: Adhere to EP/ICH guidelines for impurity profiling (e.g., ≤0.15% for specified degradants as in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
